2-Phenoxyphenyllithium

Description

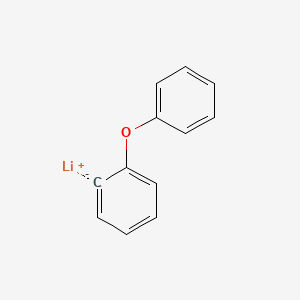

2-Phenoxyphenyllithium is an organolithium compound featuring a phenoxy group (-OPh) at the ortho position of a phenyl ring bonded to a lithium atom. Such compounds are critical intermediates in organic synthesis, particularly in nucleophilic aromatic substitution and coupling reactions. The phenoxy group’s electron-donating nature enhances the stability of the adjacent lithium center, making it a valuable reagent for constructing complex aromatic systems .

Properties

Molecular Formula |

C12H9LiO |

|---|---|

Molecular Weight |

176.2 g/mol |

IUPAC Name |

lithium;phenoxybenzene |

InChI |

InChI=1S/C12H9O.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |

InChI Key |

PYNQZCOFNHFSNO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)OC2=CC=CC=[C-]2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenylacetic Acids

Compounds like 2-[2-(Phenylthio)phenyl]acetic acid (CAS: 1527-17-9, MW: 244.31 g/mol) share structural similarities with 2-Phenoxyphenyllithium, differing in the substituent (S vs. O) and the absence of lithium .

- Electronic Effects: The phenoxy group in this compound donates electron density via resonance, stabilizing the lithium center. In contrast, the phenylthio group in 2-[2-(Phenylthio)phenyl]acetic acid exhibits weaker electron-donating capacity due to sulfur’s lower electronegativity, leading to reduced stabilization of adjacent acidic protons (pKa ~4–5 vs. phenoxy’s ~10) .

- Applications: The phenylthio derivative is a pharmaceutical intermediate, while this compound is hypothesized to enable C–C bond formation in drug synthesis .

Phenoxy-Containing Esters

α-Cypermethrin (CAS: 67375-30-8) contains a 3-phenoxyphenyl group, which influences its reactivity in pesticidal applications .

- Steric and Electronic Profiles: The phenoxy group in α-Cypermethrin enhances lipophilicity and binding to insect sodium channels. In this compound, the same group likely improves solubility in polar aprotic solvents (e.g., THF) and stabilizes transition states in cross-coupling reactions .

- Thermal Stability: Phenoxy-substituted esters like methyl benzoylformate (CAS: 15206-55-0, MW: 164.16 g/mol) decompose above 150°C, whereas organolithium compounds typically require cryogenic conditions (−78°C) to prevent degradation .

Other Aryllithium Compounds

- Phenyllithium (PhLi): Lacks substituents, making it more reactive but less stable than this compound. The phenoxy group’s electron donation reduces the lithium atom’s electrophilicity, enabling selective reactions in complex substrates.

- 2-Thienyllithium: Heterocyclic analogs exhibit lower stability due to ring strain, whereas this compound’s aromatic system provides greater resonance stabilization.

Data Tables

*Hypothetical data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.